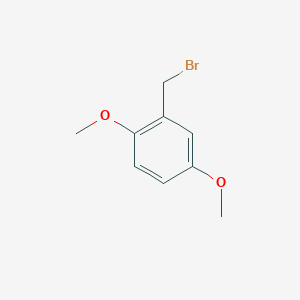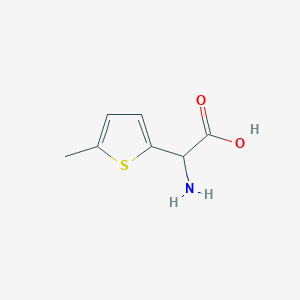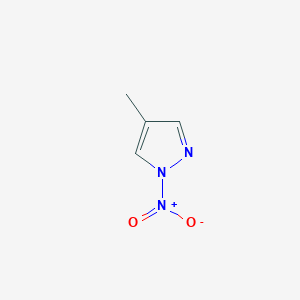
2-(Bromomethyl)-1,4-dimethoxybenzene
概要
説明
Synthesis Analysis
The synthesis of derivatives related to 2-(Bromomethyl)-1,4-dimethoxybenzene involves regioselective bromination processes. For instance, the bromination of 1,4-dimethoxy-2,3-dimethylbenzene under various conditions yields different bromination products, including synthetically useful derivatives. These products can be further utilized to synthesize sulfur-containing quinone derivatives (Aitken et al., 2016).
Molecular Structure Analysis
The molecular structure of bromomethylated dimethoxybenzenes has been elucidated using techniques such as X-ray crystallography. The structural analysis provides detailed insights into the crystal symmetry and dimensions, contributing to a better understanding of the compound's molecular architecture (Saeed et al., 2024).
科学的研究の応用
Chemical Synthesis and Derivatives
2-(Bromomethyl)-1,4-dimethoxybenzene has been instrumental in chemical synthesis. For instance, its reaction with sulfur-functionalized benzoquinones has led to the creation of new sulfur-containing quinone derivatives, showcasing its versatility in organic synthesis (Aitken et al., 2016). Additionally, it has been used in the facile oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones, demonstrating fine-tuned control over bromination and oxidation reactions (Kim et al., 2001).
Materials Science and Liquid Crystals
In the realm of materials science, this compound is a precursor in the synthesis of tetraoxa[8]circulenes, which are candidates for discotic mesogens due to their liquid crystal behavior (Eskildsen et al., 2000).
Pharmaceuticals and Medical Intermediates
In pharmaceutical research, this compound plays a crucial role. It's used in preparing medical intermediates like 2,5-dimethoxy-4-ethylthio-benzeneethanamine, which has implications in psychotic and schizophrenic psychosis treatment (Zhimin, 2003).
Protecting Groups in Amino Acid Synthesis
The compound also finds use in protecting acyclic amino acid derivatives, as demonstrated by the introduction of a new protecting group, 1,2-dimethoxy-4,5-dimethylene, which is achievable through its reaction (Tayama et al., 2012).
Energy Storage
Remarkably, derivatives of 1,4-dimethoxybenzene, which include this compound, have been explored as catholyte materials for non-aqueous redox flow batteries. This demonstrates its potential in high-performance energy storage applications (Zhang et al., 2017).
Polymer Synthesis
In polymer science, it has been used in the synthesis of hyperbranched polyethers, illustrating its role in advanced polymerconstruction and material engineering (Uhrich et al., 1992).
Molecular Electronics
The compound's derivatives have been studied in radical cations for applications in molecular electronics, particularly in understanding intramolecular electron transfer processes (Wartini et al., 1998).
Environmental Science
It's also relevant in environmental science, as demonstrated in studies like the ozonolysis of lignin models including 1,4-dimethoxybenzene, helping to understand atmospheric and environmental chemistry (Mvula et al., 2009).
Biochemistry and Oxidation Processes
In biochemistry, the compound's derivatives, such as 2-chloro-1,4-dimethoxybenzene, have been identified as catalytic cofactors in oxidation processes, shedding light on the mechanisms of enzymatic reactions (Teunissen & Field, 1998).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(bromomethyl)-1,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDKYDOSKNCXSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343756 | |
| Record name | 2-(bromomethyl)-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60732-17-4 | |
| Record name | 2-(bromomethyl)-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-1,4-dimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1269044.png)



![5-[(4-Isopropylphenoxy)methyl]-2-furoic acid](/img/structure/B1269052.png)
![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1269053.png)






